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molecular formula C6H11N2O4PS3 B032985 Methidathion CAS No. 950-37-8

Methidathion

Cat. No. B032985
M. Wt: 302.3 g/mol
InChI Key: MEBQXILRKZHVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812167B2

Procedure details

To a solution of diispropylamine (25 mmol, 3.6 mL) in 24 mL of THF and 7.5 mL of methidathion (DMTP) at −78° C. is added n-BuLi (25 mmol, 10 mL, 2.5 M in hexanes) and the mixture stirred for 15 min. 4-Methylsulfonylphenylacetic acid methyl ester (24 mmol, 5.47 g) in 24 mL of THF and 7.5 mL of DMTP is then added dropwise over 30 min and the reaction is stirred for 90 min further. Cyclopentylmethyliodide (28.9 mmol, 6.08 g) in 10 mL of THF is then added dropwise and the reaction is stirred for 1 h at −78° C. before allowing to warm to RT. After 12 h, the reaction is quenched with water, evaporated and then partitioned between ethyl acetate (EtOAc) and brine, and the organic solution is dried and evaporated to afford an oil. The crude material is chromatographed on silica (eluent: 5%→25% EtOAc in hexanes) to afford 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-propionic acid methyl ester.
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
6.08 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH3:6][O:7][C:8](=[O:20])[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([CH3:19])(=[O:18])=[O:17])=[CH:12][CH:11]=1.[CH:21]1([CH2:26]I)[CH2:25][CH2:24][CH2:23][CH2:22]1>C1COCC1.COC1SC(=O)N(CSP(OC)(OC)=S)N=1>[CH3:6][O:7][C:8](=[O:20])[CH:9]([C:10]1[CH:11]=[CH:12][C:13]([S:16]([CH3:19])(=[O:17])=[O:18])=[CH:14][CH:15]=1)[CH2:26][CH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
5.47 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
COC1=NN(C(=O)S1)CSP(=S)(OC)OC
Step Two
Name
Quantity
6.08 g
Type
reactant
Smiles
C1(CCCC1)CI
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
COC1=NN(C(=O)S1)CSP(=S)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred for 90 min further
Duration
90 min
STIRRING
Type
STIRRING
Details
the reaction is stirred for 1 h at −78° C.
Duration
1 h
WAIT
Type
WAIT
Details
After 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the reaction is quenched with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (EtOAc) and brine
CUSTOM
Type
CUSTOM
Details
the organic solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed on silica (eluent: 5%→25% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(CC1CCCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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